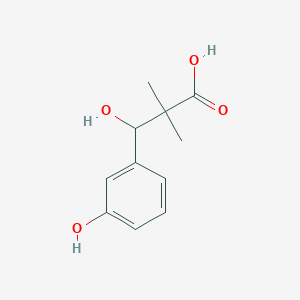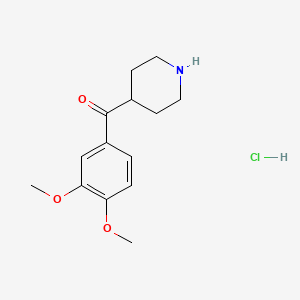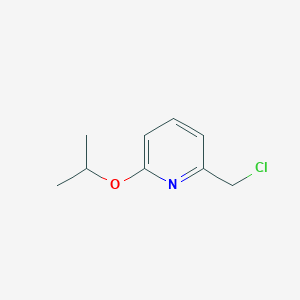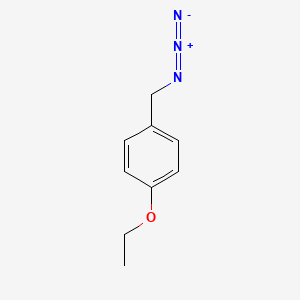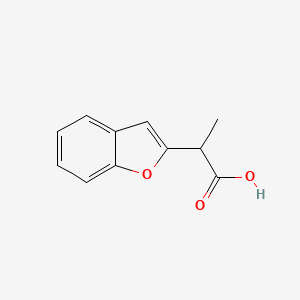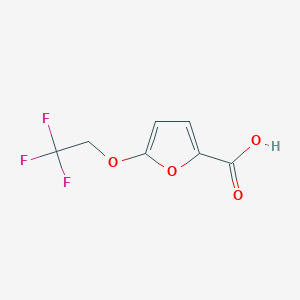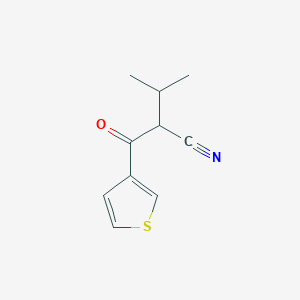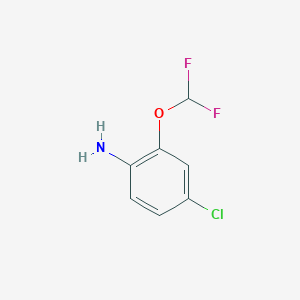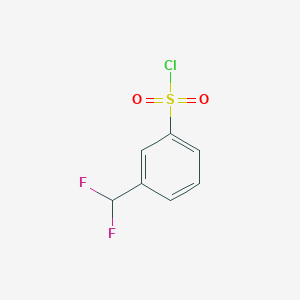![molecular formula C7H10N2OS B3376989 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol CAS No. 1250303-86-6](/img/structure/B3376989.png)
2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol
描述
2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol, also known as PSEM, is a compound that has gained significant attention in scientific research due to its potential applications in various fields, including neuroscience and pharmacology. PSEM is a highly potent and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4), which plays a crucial role in regulating neurotransmitter release and synaptic plasticity.
作用机制
2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol selectively binds to the mGluR4 receptor, which is primarily expressed in the brain and spinal cord. This receptor is involved in the regulation of glutamate release and synaptic plasticity, which are critical processes for learning and memory. By binding to the mGluR4 receptor, 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol enhances the activity of the receptor, leading to increased dopamine release and improved cognitive function.
Biochemical and Physiological Effects:
2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol has been shown to produce a range of biochemical and physiological effects, including increased dopamine release, improved cognitive function, and reduced symptoms of neurological disorders. It has also been demonstrated to have a neuroprotective effect, protecting neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
One of the main advantages of 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol is its high potency and selectivity for the mGluR4 receptor, which allows for precise modulation of glutamate release and synaptic plasticity. However, one of the limitations of 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol is its relatively short half-life, which can make it challenging to administer in vivo.
未来方向
There are many potential future directions for research on 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol, including further investigation of its therapeutic potential in neurological disorders, optimization of its pharmacokinetic properties, and development of novel analogs with improved potency and selectivity. Additionally, 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol could be used as a tool for understanding the role of the mGluR4 receptor in various physiological and pathological processes.
科学研究应用
2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. It has been shown to enhance the release of dopamine in the brain, which is a key neurotransmitter involved in reward and motivation. 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol has also been demonstrated to improve cognitive function and memory in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-(pyrimidin-2-ylmethylsulfanyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c10-4-5-11-6-7-8-2-1-3-9-7/h1-3,10H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVDDHMKFHZCGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CSCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B3376906.png)
